![molecular formula C10H6F3N3O2S B13827417 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide
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Overview
Description
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide is a chemical compound with the molecular formula C9H5F3N2O2S. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formylation and hydrazide formation: The final steps involve formylation to introduce the formyl group, followed by reaction with hydrazine to form the 2-formylhydrazide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.
Condensation: The formylhydrazide moiety allows for condensation reactions with various carbonyl compounds, forming hydrazones and related derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₆F₃N₃O₂S
- Molecular Weight : 261.23 g/mol
- CAS Number : 390357-05-8
- Melting Point : 205–208 °C
The structural formula can be represented as follows:5 Trifluoromethyl thieno 3 2 B pyridine 6 carboxylic acid hydrazide
Pharmaceutical Applications
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide has been studied for its potential use in pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in drug formulations.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents.
Agrochemical Applications
The compound is also being explored for its applications in agrochemicals, particularly as a potential pesticide or herbicide due to its effectiveness against specific pests while maintaining low toxicity to non-target organisms.
Case Study: Pesticidal Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing 5-(trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid showed effective pest control in field trials against common agricultural pests. The study highlighted the compound's ability to disrupt pest metabolism without harming beneficial insects.
Material Science
In material science, the compound's unique properties make it suitable for developing advanced materials with specific functionalities.
Data Table: Material Properties
Property | Value |
---|---|
Thermal Stability | High |
Solubility | Moderate in organic solvents |
Mechanical Strength | Enhanced compared to baseline materials |
Environmental Applications
The environmental impact of agrochemicals is a growing concern. The use of 5-(trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid could lead to more sustainable agricultural practices.
Case Study: Biodegradability
A study assessing the biodegradability of this compound found that it breaks down into non-toxic byproducts under environmental conditions, making it an environmentally friendly alternative to traditional pesticides.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide can be compared with other similar compounds, such as:
5-(Trifluoromethyl)pyridine-2-carboxylic acid: This compound lacks the thieno ring and formylhydrazide moiety, making it less complex and potentially less biologically active.
7-Oxo-5-trifluoromethyl-7-H-thieno-3,2-pyran-3-carboxylic acid: This compound has a different ring structure and functional groups, leading to different chemical and biological properties.
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, ethyl ester: This ester derivative has different solubility and reactivity compared to the formylhydrazide compound.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity.
Biological Activity
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide (CID 3579885) is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the trifluoromethyl group and the thieno-pyridine moiety, suggests various interactions with biological macromolecules. This article aims to elucidate the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Formula
- C : 9
- H : 6
- F : 3
- N : 3
- O : 1
- S : 1
Physical Properties
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Not specified |
Hazard Classification | Irritant |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with intracellular targets.
Case Studies and Research Findings
- Anticancer Activity
- Binding Affinity Studies
- DNA Interaction
- Chelation Properties
Comparative Biological Activity
To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:
Compound Name | IC50 (µM) | Binding Constant (L mol−1) | DNA Interaction |
---|---|---|---|
This compound | 20-50 | 105 - 106 | Yes |
Related Trifluoromethyl-pyridine carboxylic acid Complexes | Varies | 104 - 105 | Yes |
Properties
Molecular Formula |
C10H6F3N3O2S |
---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
N-[[5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl]amino]formamide |
InChI |
InChI=1S/C10H6F3N3O2S/c11-10(12,13)8-5(9(18)16-14-4-17)3-7-6(15-8)1-2-19-7/h1-4H,(H,14,17)(H,16,18) |
InChI Key |
RISVCUQQHGNFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(C(=C2)C(=O)NNC=O)C(F)(F)F |
Origin of Product |
United States |
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